2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O/c13-8-9-3-6-16(7-4-9)12-10(11(14)17)2-1-5-15-12/h1-2,5,9H,3-4,6-8,13H2,(H2,14,17) |
InChI Key |
MXNILURPCDZSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=C(C=CC=N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
- Starting Materials : The synthesis often begins with commercially available compounds such as piperidine derivatives and pyridine-3-carboxylic acid.
- Reductive Amination : This step involves the reaction of an aldehyde with an amine in the presence of a reducing agent to form an amine linkage. Sodium cyanoborohydride (NaBH3CN) is commonly used as the reducing agent in a basic medium, such as one containing a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Amidation : The carboxylic acid group of pyridine-3-carboxylic acid is converted into an amide by reacting it with an appropriate amine, often in the presence of coupling agents like carbodiimides.
Detailed Synthetic Steps
Step 1: Preparation of 4-(Aminomethyl)piperidine
- Start with a piperidine derivative and introduce an aminomethyl group via reductive amination or other suitable methods.
Step 2: Synthesis of Pyridine-3-carboxamide
- React pyridine-3-carboxylic acid with the prepared 4-(aminomethyl)piperidine in the presence of a coupling agent to form the desired amide.
Chemical Reactions Involved
| Reaction Type | Description | Conditions |
|---|---|---|
| Reductive Amination | Formation of amine linkage between aldehyde and amine. | Basic medium (e.g., DABCO), reducing agent (e.g., NaBH3CN). |
| Amidation | Conversion of carboxylic acid to amide. | Coupling agent (e.g., carbodiimide), appropriate amine. |
Research Findings and Challenges
Research on the synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide highlights the importance of optimizing reaction conditions to achieve high yields and purity. Challenges include controlling side reactions and ensuring the stability of intermediates.
Optimization Strategies
- Reaction Medium : The choice of solvent and base can significantly affect the reaction outcome. Methanol is often used for reductive amination reactions due to its solubility properties.
- Reducing Agents : Sodium cyanoborohydride is preferred for its mild reducing properties, which help minimize side reactions.
Biological Significance
Compounds like 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide are of interest for their potential pharmacological activities. Further research is needed to explore their therapeutic applications fully.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
The applications of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide are primarily in pharmaceutical testing and as an intermediate in the synthesis of other compounds . This compound, a derivative of piperidine, has been investigated for its potential in developing novel therapeutic agents, particularly in the context of HIV-1 reverse transcriptase inhibitors .
Scientific Research Applications
- HIV-1 Reverse Transcriptase Inhibitors: Piperidin-4-yl-aminopyrimidine derivatives, including 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide, have been designed and synthesized as potent non-nucleoside HIV-1 reverse transcriptase inhibitors . These compounds have shown significantly improved activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar concentrations, compared to other compounds . They have also demonstrated lower IC50 values than nevirapine against reverse transcriptase .
- Pharmaceutical Testing: 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is available for pharmaceutical testing, indicating its role in preclinical research and drug development .
- Synthesis of Piperidine Derivatives: Piperidine derivatives are synthesized using various methods, including reductive cyclization, radical cyclization, and amine condensation . 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide can be used as a building block in the synthesis of more complex molecules with potential biological activity .
Data Tables and Case Studies
Due to the limited information in the search results, comprehensive data tables and well-documented case studies specifically focusing on the applications of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide cannot be provided.
Additional Information
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Modifications
A. Q203 (Telacebec)
- Structure : 6-chloro-2-ethyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide.
- Key Differences :
- Core : Imidazo[1,2-a]pyridine fused ring system vs. the target compound’s single pyridine ring.
- Substituents : Chloro, ethyl, and trifluoromethoxy groups enhance lipophilicity and target affinity.
- Activity : Potent antitubercular agent targeting the QcrB subunit of Mycobacterium tuberculosis .
- Pharmacokinetics : Higher molecular weight (≈530.45 g/mol) may reduce bioavailability compared to the target compound (234.3 g/mol) .
B. BTK Inhibitor (6-{(3R)-3-[(4-tert-butylbenzoyl)amino]piperidin-1-yl}-2-{[4-(morpholin-4-ylcarbonyl)phenyl]amino}pyridine-3-carboxamide)
- Structure : Features morpholine and tert-butylbenzoyl groups.
- Key Differences :
- Stereochemistry : (3R)-configured piperidine enhances binding to Bruton’s tyrosine kinase (BTK).
- Substituents : Morpholine improves solubility; tert-butyl enhances hydrophobic interactions.
- Activity : Targets BTK for autoimmune and oncology applications .
- Pharmacokinetics : Higher molecular weight (584.7 g/mol) suggests greater complexity in absorption .
C. Pyrido[1,2-a]pyrimidinone Derivative (1-(3-{(1E)-2-Cyano-3-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]-3-oxo-1-propen-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide)
- Structure: Contains cyano, sulfone, and tetrahydrothiophene groups.
- Key Differences: Core: Pyrido[1,2-a]pyrimidinone fused system vs. simpler pyridine. Functional Groups: Sulfone and cyano groups may influence enzyme inhibition.
- Activity : Likely targets oxidative stress or protease pathways due to sulfone moiety .
D. Antibacterial Tetrahydropyridine (Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate)
- Structure : Tetrahydropyridine ring with ester and acetylated piperidine.
- Key Differences: Core: Non-aromatic tetrahydropyridine vs. aromatic pyridine. Substituents: Ester group increases lipophilicity.
- Activity : Demonstrates antibacterial and antitumor properties .
Comparative Data Table
Pharmacokinetic and Bioactivity Insights
- Lipophilicity vs. Solubility : Q203’s trifluoromethoxy group enhances membrane permeability but may reduce aqueous solubility compared to the target compound’s carboxamide .
- Hydrogen Bonding: The target compound’s aminomethyl group offers unique hydrogen-bonding interactions absent in Q203 and the BTK inhibitor .
- Metabolic Stability: Simpler pyridine core in the target compound may confer better metabolic stability than fused-ring analogs like Q203 or the pyrido-pyrimidinone derivative .
Biological Activity
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide, also known as dihydrochloride salt, is an organic compound with significant potential in medicinal chemistry. Its structural features, including a piperidine ring and a pyridine moiety, contribute to its biological activity, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure
The molecular formula of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is C₁₂H₁₈Cl₂N₄O, with a molecular weight of approximately 307.22 g/mol. The compound's structure is characterized by:
- A piperidine ring substituted at the 4-position with an aminomethyl group .
- A pyridine ring at the 2-position.
- A carboxamide functional group located at the 3-position of the pyridine ring.
Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor . It has been studied for its potential to inhibit various kinases, which are essential in cellular signaling pathways. Notably, compounds with similar structures have shown promise in targeting:
- Protein Kinase B (PKB) : Involved in regulating apoptosis and cell growth.
- Renin-Angiotensin System : Critical for blood pressure regulation and cardiovascular health.
Biological Activity Overview
The biological activities of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Acts as an inhibitor for various proteases and kinases, potentially impacting cancer pathways. |
| Anticancer Properties | Induces apoptosis and exhibits cytotoxic effects against tumor cells. |
| Cardiovascular Effects | May influence blood pressure regulation through inhibition of the renin-angiotensin system. |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Inhibition of Protein Kinases : Research has demonstrated that similar compounds effectively inhibit PKB, suggesting that 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide may also exhibit similar properties, making it a candidate for anticancer therapies .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
- Renin Inhibition Studies : The structural features of the compound suggest it may inhibit components of the renin-angiotensin system, which is crucial for managing hypertension and related cardiovascular conditions .
Synthesis Methods
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide can be achieved through several methodologies:
- Amide Formation Reactions : Utilizing protected piperidine derivatives to form the desired amide structure.
- Suzuki Coupling Reactions : Employed to introduce necessary substituents that enhance biological activity.
Q & A
Q. What are the recommended methods for synthesizing 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide with high purity?
- Methodological Answer : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with functionalized piperidine intermediates. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF or DCM.
- Piperidine functionalization : Introduce the aminomethyl group via reductive amination (e.g., NaBH3CN with formaldehyde).
- Purification : Employ column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) followed by recrystallization from ethanol/water mixtures. Purity ≥95% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under nitrogen at –20°C. Desiccate to prevent hygroscopic degradation. Stability studies indicate no decomposition over 6 months under these conditions .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR in DMSO-d6 to confirm piperidine and pyridine ring protons (e.g., piperidine CH2N at δ 2.5–3.0 ppm, pyridine protons at δ 8.0–8.5 ppm).
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion peak [M+H]+ at m/z 263.2 (calculated for C12H18N4O).
- IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and NH bending at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity?
- Methodological Answer :
- Rational Design : Replace the pyridine ring with substituted heterocycles (e.g., imidazo[1,2-a]pyridine in ) to improve target binding.
- Piperidine Optimization : Introduce fluorinated or trifluoromethoxy groups (as in ) to enhance metabolic stability.
- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial cytochrome bc1 (relevant to antitubercular activity) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., MIC values for antitubercular activity using Mycobacterium tuberculosis H37Rv in 7H9 media).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.
- Orthogonal Validation : Cross-check results with CRISPRi knockdown models to confirm target specificity .
Q. How can crystallographic data inform the compound’s mechanism of action?
- Methodological Answer :
- Co-crystallization : Soak the compound with purified target proteins (e.g., CtFAD-dependent oxidoreductase in ) and perform X-ray diffraction (resolution ≤2.0 Å).
- Electron Density Maps : Analyze binding modes (e.g., hydrogen bonds with catalytic residues) using Phenix or Coot.
- Thermal Shift Assays : Validate target engagement via ΔTm measurements using SYPRO Orange .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
